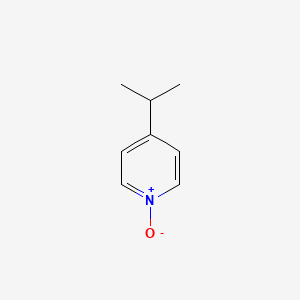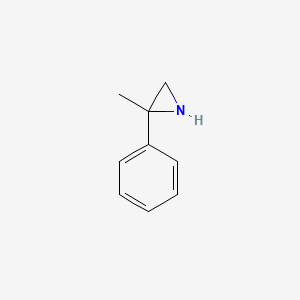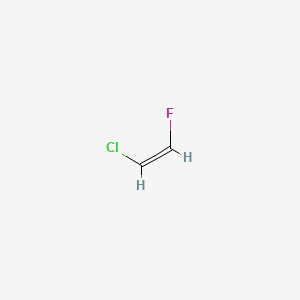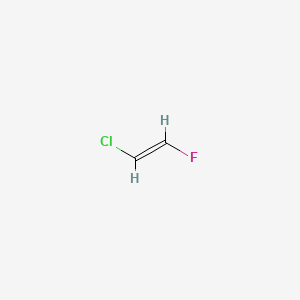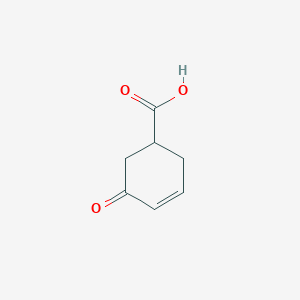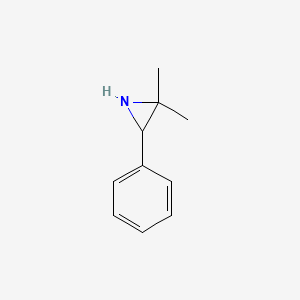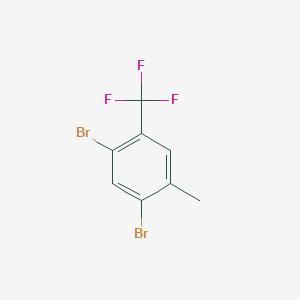![molecular formula C5ClF9O3 B3031350 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride CAS No. 261503-81-5](/img/structure/B3031350.png)
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride
Übersicht
Beschreibung
The compound "2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride" is a highly fluorinated acetyl chloride derivative. While the specific compound is not directly mentioned in the provided papers, the research does cover a range of fluorinated compounds and their chemical behavior, which can be informative for understanding the properties and reactivity of such complex molecules.
Synthesis Analysis
The synthesis of fluorinated compounds often involves the use of sulfonating agents, diazo reagents, and ionic liquids as catalysts. For instance, 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride is synthesized and used as a sulfonating agent for amines, indicating the versatility of sulfonating agents in the synthesis of fluorinated compounds . Additionally, 2-diazo-3,3,3-trifluoropropionyl chloride is synthesized from trifluorodiazoethane and phosgene, which suggests that diazo reagents can be used to introduce fluorine atoms into organic molecules .
Molecular Structure Analysis
The molecular structure of fluorinated acetyl chlorides can be complex, with the presence of multiple fluorine atoms influencing the geometry of the molecule. Gas electron diffraction studies have been used to determine the geometric structures of similar compounds, such as trifluoroacetyl chloride and chlorodifluoroacetyl chloride . These studies reveal the orientation of fluorine atoms and the overall conformation of the molecule, which are critical for understanding the reactivity and physical properties of the compound.
Chemical Reactions Analysis
Fluorinated compounds can participate in a variety of chemical reactions. For example, the trifluoroacetyl group has been used as a protecting group for amines, which can then be deprotected under specific conditions . The presence of fluorine atoms can also affect the stability of carbocations, as observed in the formation of stable carbocations from trityl chlorides in the presence of metal cations . This indicates that fluorinated acetyl chlorides may also form stable intermediates in certain reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the high electronegativity and small size of fluorine atoms. These properties include acid stability, as seen in the derivatives of 2-diazo-3,3,3-trifluoropropionyl chloride , and the ability to form stable carbocations . The presence of fluorine can also lead to unique interactions with other molecules, as demonstrated by the synthesis of novel trifluoromethylated β-acetal-diols .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Novel Fluoroether-Substituted Phthalocyanines : This compound is used in synthesizing fluoroether-substituted phthalocyanines, which are synthesized through a process involving metallophthalocyanines prepared in the presence of zinc, cobalt, or nickel salts. These new compounds are characterized by various spectroscopic methods and found to be soluble in polar solvents like acetone and THF (Gürol, Gümüş & Ahsen, 2012).
Chemoenzymatic Synthesis : This compound has been used in the chemoenzymatic synthesis of sialidase inhibitors. Specifically, it has been employed as a fluorous protecting group in the transformation of N-acetyl-D-mannosamine to Neu5Ac derivatives, contributing to the development of potent sialidase inhibitors (Ikeda, Mori & Sato, 2006).
Synthesis of Other Chemical Compounds
Synthesis of [14C1]Squaric Acid : The compound has been utilized in the multi-step synthesis of [14C1]squaric acid. This process involves bromination, ethoxide displacement, and reaction with phthaloyl dichloride, showcasing its role in complex organic synthesis (Heys & Chew, 1984).
Fluorination in Organic Chemistry : It has also been used in reactions involving carboxylic and perfluorocarboxylic acid fluorides with (acyloxymethyl)dimethylethoxysilanes, indicating its utility in specific fluorination reactions in organic chemistry (Andrianov, Dabagova, Shokina & Knunyants, 1974).
Eigenschaften
IUPAC Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF9O3/c6-1(16)2(7,8)17-3(9,10)4(11,12)18-5(13,14)15 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZHJOQMNQCFAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF9O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30379711 | |
| Record name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride | |
CAS RN |
261503-81-5 | |
| Record name | 2,2-difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]acetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30379711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)
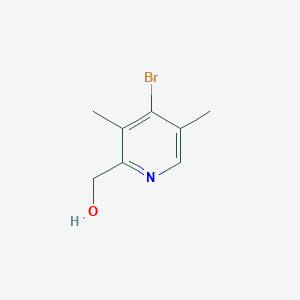

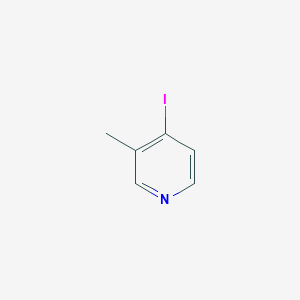
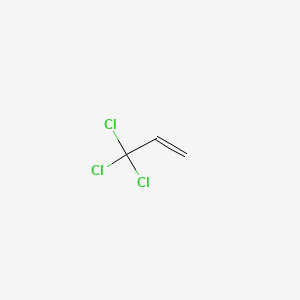
![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)
